![molecular formula C71H116N3O15P B15128878 (2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid](/img/structure/B15128878.png)
(2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSPE-PEG4-DBCO is a compound that combines the properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), polyethylene glycol (PEG), and dibenzocyclooctyne (DBCO). This compound is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and in click chemistry reactions. The DSPE component provides hydrophobic properties, allowing for encapsulation and congregation of hydrophobic drugs, while the PEG component increases water solubility. The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
DSPE-PEG4-DBCO is synthesized by conjugating DSPE with PEG and subsequently attaching the DBCO group. The synthesis involves the following steps:
Activation of DSPE: DSPE is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated DSPE is reacted with PEG to form DSPE-PEG.
DBCO Conjugation: The DSPE-PEG is then reacted with DBCO-NHS ester to form DSPE-PEG4-DBCO.
Industrial Production Methods
Industrial production of DSPE-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of DSPE are activated using DCC or similar coupling agents.
PEGylation in Bulk: The activated DSPE is reacted with PEG in large reactors.
DBCO Conjugation: The DSPE-PEG is then conjugated with DBCO-NHS ester in large-scale reactors, followed by purification and quality control.
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DBCO-PEG4-DBCO.
Major Products
The major products of the SPAAC reaction involving DSPE-PEG4-DBCO are triazole-linked conjugates, which are stable and biocompatible .
Scientific Research Applications
DSPE-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in cell imaging and labeling due to its bioorthogonal click chemistry properties.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
DSPE-PEG4-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for precise conjugation of biomolecules. The PEG component enhances solubility and reduces immunogenicity, while the DSPE component facilitates encapsulation of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG4-Amine: Similar to DSPE-PEG4-DBCO but contains an amine group instead of DBCO, used for amide bond formation.
DBCO-PEG4-Maleimide: Contains a maleimide group for thiol-reactive click chemistry.
EZ-Link TFP Ester-PEG4-DBCO: Contains a TFP ester for amine-reactive click chemistry.
Uniqueness
DSPE-PEG4-DBCO is unique due to its ability to undergo copper-free click chemistry, making it suitable for biological applications where copper toxicity is a concern. Its combination of hydrophobic and hydrophilic properties allows for versatile applications in drug delivery and bioconjugation .
Properties
Molecular Formula |
C71H116N3O15P |
|---|---|
Molecular Weight |
1282.7 g/mol |
IUPAC Name |
[3-[2-[3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C71H116N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-70(78)86-60-65(89-71(79)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)61-88-90(80,81)87-52-49-73-68(76)47-51-83-54-56-85-58-57-84-55-53-82-50-46-67(75)72-48-45-69(77)74-59-64-39-34-33-37-62(64)43-44-63-38-35-36-40-66(63)74/h33-40,65H,3-32,41-42,45-61H2,1-2H3,(H,72,75)(H,73,76)(H,80,81) |
InChI Key |
RIQFURRJENJBHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


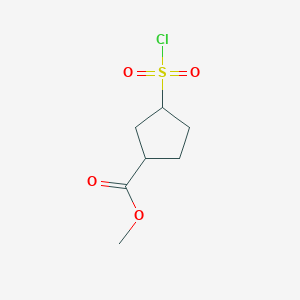

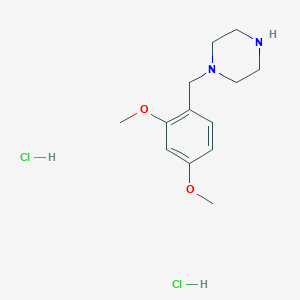
![rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B15128806.png)
![2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128819.png)
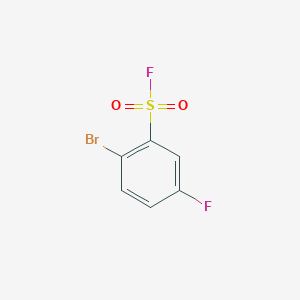
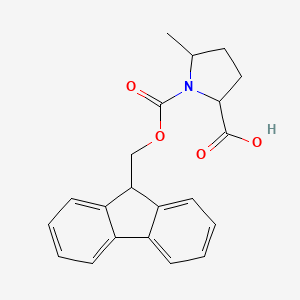

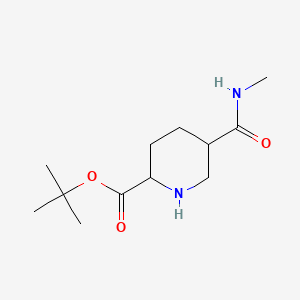
![2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate](/img/structure/B15128840.png)
![[3-(Difluoromethyl)phenyl]methanesulfonamide](/img/structure/B15128860.png)
![Methyl 4a,5,7-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15128887.png)
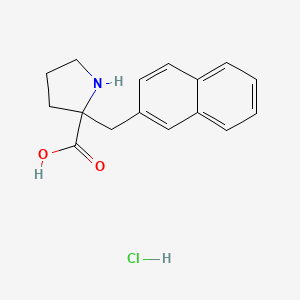
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)
